molecular formula C18H20O2 B8593441 [4-(1-Hydroxy-2,2-dimethylpropyl)phenyl](phenyl)methanone CAS No. 59793-77-0

[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl](phenyl)methanone

Cat. No. B8593441
M. Wt: 268.3 g/mol
InChI Key: UJAUCTGQYFFIRS-UHFFFAOYSA-N
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Patent
US04051261

Procedure details

14.2 gr. of the above 2-phenyl-2-(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane is dissolved in 500 milliliters 25% acetic acid and 5 milliliters of concentrated hydrochloric acid are added. The solution is heated on a water bath at about 60° C. for two hours. The mixture is then treated with 300 ml. of saturated sodium chloride and extracted three times with ether. The combined ether layers are washed with saturated sodium chloride solution, 2N sodium hydroxide and then dried over anhydrous magnesium sulfate and filtered. The solvent is removed and the solid recrystallized from ether-petroleum ether to give 1-(p-benzoylphenyl)-2,2-dimethylpropanol (m.p. 103°-105° C.).
Name
2-phenyl-2-(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:12]3[CH:17]=[CH:16][C:15]([CH:18]([OH:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:14][CH:13]=3)OCC[O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>C(O)(=O)C>[C:7]([C:12]1[CH:13]=[CH:14][C:15]([CH:18]([OH:23])[C:19]([CH3:21])([CH3:20])[CH3:22])=[CH:16][CH:17]=1)(=[O:8])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-phenyl-2-(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is then treated with 300 ml
EXTRACTION
Type
EXTRACTION
Details
of saturated sodium chloride and extracted three times with ether
WASH
Type
WASH
Details
The combined ether layers are washed with saturated sodium chloride solution, 2N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the solid recrystallized from ether-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C(C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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